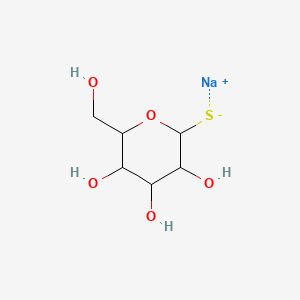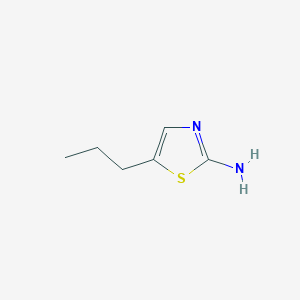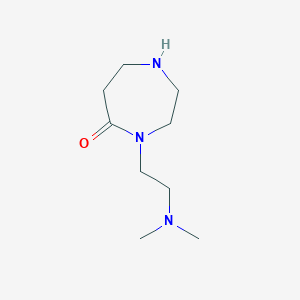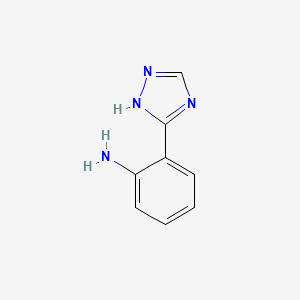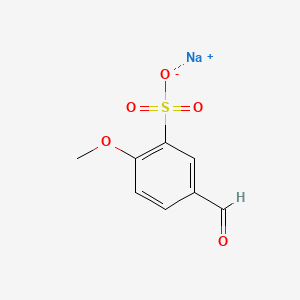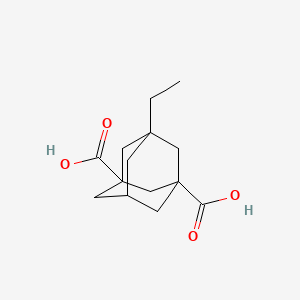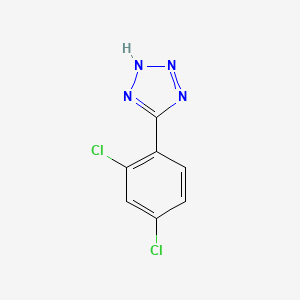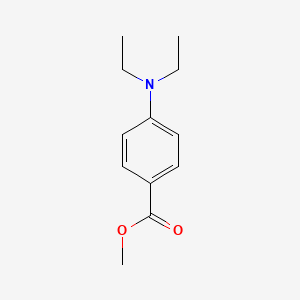
4-(ジエチルアミノ)安息香酸メチル
概要
説明
METHYL 4-DIETHYLAMINOBENZOATE is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atoms of the amino group are replaced by diethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
METHYL 4-DIETHYLAMINOBENZOATE has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a local anesthetic.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is structurally similar to diethylamino hydroxybenzoyl hexyl benzoate , which is known to be a UV filter with high absorption in the UV-A range .
Mode of Action
Based on its structural similarity to diethylamino hydroxybenzoyl hexyl benzoate, it may also function as a uv filter, absorbing uv radiation and thereby protecting the skin from damage .
Biochemical Pathways
Uv filters generally work by absorbing uv radiation and converting it into less harmful heat, thereby preventing dna damage and other harmful effects of uv radiation .
Pharmacokinetics
Similar compounds like diethylamino hydroxybenzoyl hexyl benzoate have been found to undergo minimal percutaneous absorption, with most of the compound remaining in the upper layers of the stratum corneum .
Result of Action
Uv filters in general help to prevent skin damage caused by uv radiation, including sunburn, premature aging, and skin cancer .
Action Environment
The efficacy and stability of Methyl 4-(diethylamino)benzoate, like other UV filters, can be influenced by various environmental factors. These may include the intensity and wavelength of UV radiation, temperature, and the presence of other compounds in a formulation .
生化学分析
Biochemical Properties
Methyl 4-(diethylamino)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with esterases, which hydrolyze the ester bond in Methyl 4-(diethylamino)benzoate, leading to the formation of 4-(diethylamino)benzoic acid and methanol. This interaction is crucial for its function as a local anesthetic, as the hydrolysis product, 4-(diethylamino)benzoic acid, is responsible for the anesthetic effect. Additionally, Methyl 4-(diethylamino)benzoate can interact with plasma proteins, affecting its distribution and bioavailability in the body .
Cellular Effects
Methyl 4-(diethylamino)benzoate has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 4-(diethylamino)benzoate can inhibit sodium channels in nerve cells, leading to a decrease in nerve excitability and providing a local anesthetic effect. This inhibition of sodium channels can also affect cell signaling pathways that rely on sodium influx, thereby altering cellular responses . Furthermore, Methyl 4-(diethylamino)benzoate can impact gene expression by modulating transcription factors and other regulatory proteins involved in gene expression .
Molecular Mechanism
The molecular mechanism of Methyl 4-(diethylamino)benzoate involves its interaction with specific biomolecules, leading to its observed effects. At the molecular level, Methyl 4-(diethylamino)benzoate binds to sodium channels in nerve cells, inhibiting their function. This binding prevents the influx of sodium ions, which is essential for the generation and propagation of action potentials in nerve cells. As a result, nerve excitability is reduced, leading to the anesthetic effect. Additionally, Methyl 4-(diethylamino)benzoate can inhibit certain enzymes, such as esterases, which hydrolyze the ester bond in the compound, leading to the formation of active metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(diethylamino)benzoate can change over time. The stability of Methyl 4-(diethylamino)benzoate is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Methyl 4-(diethylamino)benzoate can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to Methyl 4-(diethylamino)benzoate can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-(diethylamino)benzoate vary with different dosages in animal models. At low doses, Methyl 4-(diethylamino)benzoate provides effective local anesthesia without significant adverse effects. At higher doses, toxic effects can be observed, including neurotoxicity and cardiotoxicity. These toxic effects are likely due to the inhibition of sodium channels in nerve and cardiac cells, leading to impaired cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired anesthetic effect, and exceeding this dosage can result in toxicity .
Metabolic Pathways
Methyl 4-(diethylamino)benzoate is involved in various metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to form 4-(diethylamino)benzoic acid and methanol. The 4-(diethylamino)benzoic acid can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites that can be excreted from the body. These metabolic pathways are essential for the detoxification and elimination of Methyl 4-(diethylamino)benzoate from the body .
Transport and Distribution
The transport and distribution of Methyl 4-(diethylamino)benzoate within cells and tissues are influenced by various factors. Methyl 4-(diethylamino)benzoate can interact with plasma proteins, affecting its distribution and bioavailability. It can also be transported across cell membranes by passive diffusion or active transport mechanisms. The distribution of Methyl 4-(diethylamino)benzoate within tissues is influenced by factors such as tissue perfusion, binding to tissue components, and the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of Methyl 4-(diethylamino)benzoate can affect its activity and function. Methyl 4-(diethylamino)benzoate can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or cell membrane, depending on its interactions with targeting signals or post-translational modifications. For example, the binding of Methyl 4-(diethylamino)benzoate to sodium channels in the cell membrane is crucial for its anesthetic effect. Additionally, the localization of Methyl 4-(diethylamino)benzoate to the cytoplasm or nucleus can influence its interactions with other biomolecules and its overall activity .
準備方法
Synthetic Routes and Reaction Conditions
METHYL 4-DIETHYLAMINOBENZOATE can be synthesized through several methods. One common method involves the esterification of 4-(diethylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-(diethylamino)benzoyl chloride with methanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of methyl 4-(diethylamino)benzoate often involves the use of continuous flow reactors to ensure efficient and consistent production. The esterification process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity methyl 4-(diethylamino)benzoate.
化学反応の分析
Types of Reactions
METHYL 4-DIETHYLAMINOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(diethylamino)benzoic acid.
Reduction: Reduction of the ester group can lead to the formation of 4-(diethylamino)benzyl alcohol.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-(diethylamino)benzoic acid
Reduction: 4-(diethylamino)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
METHYL 4-DIETHYLAMINOBENZOATE can be compared with other similar compounds such as:
Methyl 4-(dimethylamino)benzoate: This compound has a similar structure but with dimethyl groups instead of diethyl groups. It is also used as a local anesthetic and in the synthesis of organic compounds.
Ethyl 4-(dimethylamino)benzoate: This compound has an ethyl ester group instead of a methyl ester group. It is used as a photoinitiator in polymerization reactions and as a sunscreen agent.
The uniqueness of methyl 4-(diethylamino)benzoate lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for various applications in different fields.
特性
IUPAC Name |
methyl 4-(diethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZLHHHHUNKJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408192 | |
| Record name | methyl 4-(diethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91563-80-3 | |
| Record name | methyl 4-(diethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






